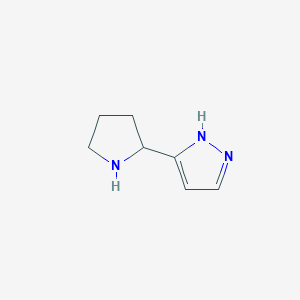
3-(pyrrolidin-2-yl)-1H-pyrazole
概要
説明
The compound “3-(pyrrolidin-2-yl)-1H-pyrazole” is a pyrrolidine derivative. Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine compounds can be synthesized using different strategies: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . For example, functionalized (pyrrolidin-2-yl)phosphonate and (5-oxopyrrolidin-2-yl)phosphonate have been synthesized using the diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate, respectively .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule and allows for increased three-dimensional (3D) coverage due to the non-planarity of the ring . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .作用機序
The mechanism of action of P2P is not fully understood, but it is believed to interact with proteins and enzymes in a variety of ways. It is known to bind to the active sites of enzymes and proteins, which can result in the inhibition of their activity. It is also known to interact with the cell membrane, which can lead to changes in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of P2P are not fully understood. However, it is known to interact with proteins and enzymes in a variety of ways, which can result in changes in the activity of these molecules. It is also known to interact with the cell membrane, which can lead to changes in cell signaling pathways and other biochemical processes.
実験室実験の利点と制限
P2P has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a wide range of biochemical, pharmacological, and medicinal chemistry studies. It is also relatively inexpensive and readily available. However, P2P can be toxic to humans and other organisms, so it should be handled with caution.
将来の方向性
There are a variety of potential future directions for the use of P2P in scientific research. These include further studies of its biochemical and physiological effects, its potential applications in drug development, and its potential use as a therapeutic agent. Additionally, further studies of its structure and interactions with proteins and enzymes could provide insights into its mechanism of action.
科学的研究の応用
P2P is widely used in a variety of scientific research applications, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, P2P has been used to study the structure and function of proteins, enzymes, and other biomolecules. In pharmacology, P2P has been used to study the pharmacological properties of drugs and their interactions with biological systems. In medicinal chemistry, P2P has been used to study the structure and function of drug molecules and their interactions with biological systems.
Safety and Hazards
特性
IUPAC Name |
5-pyrrolidin-2-yl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-6(8-4-1)7-3-5-9-10-7/h3,5-6,8H,1-2,4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSGZEFYVKSBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




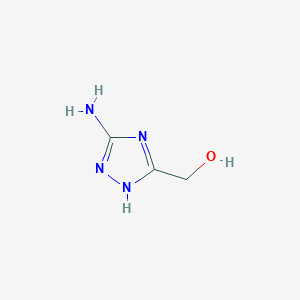
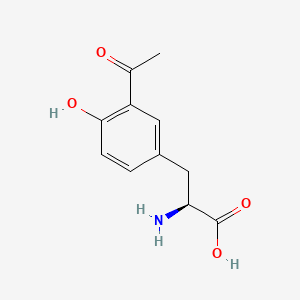
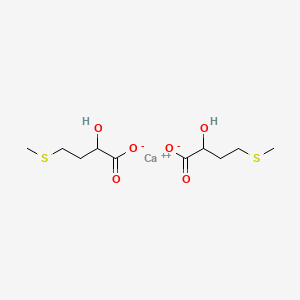

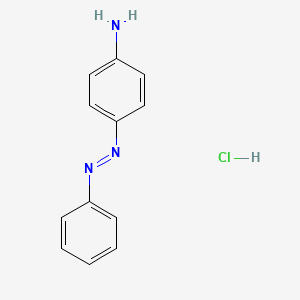
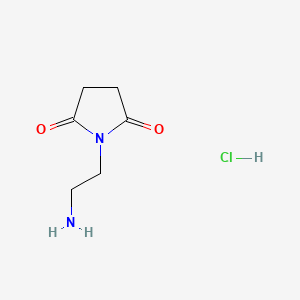
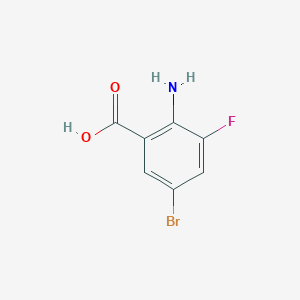

![3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B3021568.png)
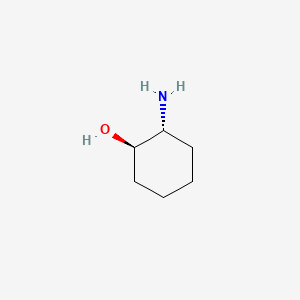
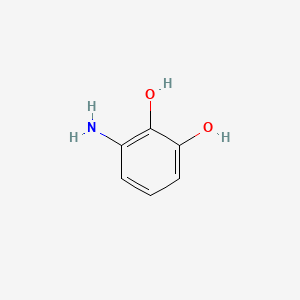
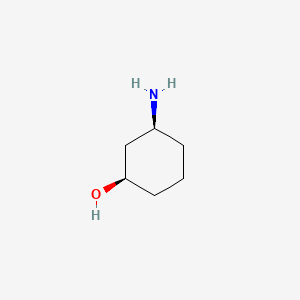
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B3021573.png)